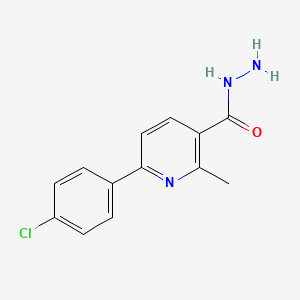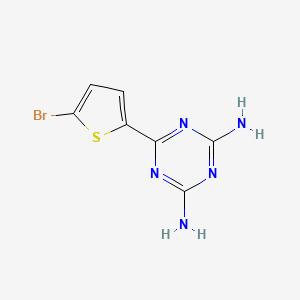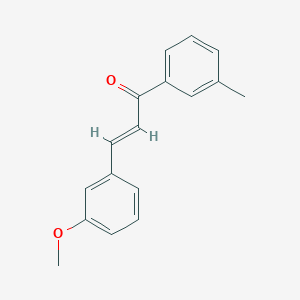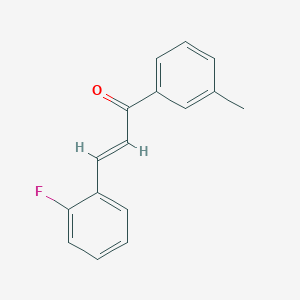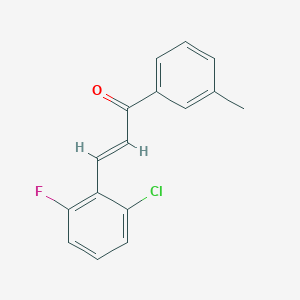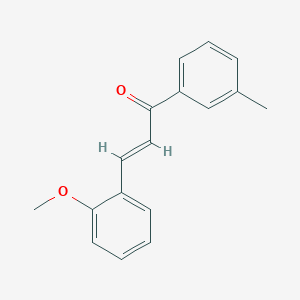
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, otherwise known as 3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is an organometallic compound, meaning it is composed of both an organic and a metal component. It is also a chiral compound, meaning it has two stereoisomers that are non-superimposable mirror images of each other. It has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology, as well as its potential use as a reagent in laboratory experiments.
Aplicaciones Científicas De Investigación
3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. It has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been studied for its potential use as a reagent in laboratory experiments.
Mecanismo De Acción
3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. These enzymes are involved in the production of certain compounds, such as prostaglandins and leukotrienes, which are involved in inflammation and other physiological processes. By inhibiting the activity of these enzymes, 3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one may be able to reduce the production of these compounds, thus reducing inflammation and other physiological processes.
Biochemical and Physiological Effects
3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one has been studied for its potential effects on biochemical and physiological processes. It has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of certain compounds, such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, 3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one may be able to reduce the production of these compounds, thus reducing inflammation and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one has several advantages and limitations when used in laboratory experiments. One of the main advantages is its ability to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. This means that it can be used to study the effects of these enzymes on biochemical and physiological processes. However, it also has some limitations. For example, it is a chiral compound, meaning it has two stereoisomers that are non-superimposable mirror images of each other. This means that it can be difficult to separate the two stereoisomers in laboratory experiments.
Direcciones Futuras
There are many potential future directions for the study of 3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one. One potential direction is to further study its ability to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. This could lead to a better understanding of how these enzymes affect biochemical and physiological processes. Another potential direction is to develop methods for the separation of the two stereoisomers of 3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one. This could lead to a better understanding of the differences between the two stereoisomers and their potential applications. Additionally, further research could be done to explore the potential applications of 3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one in the fields of biochemistry, physiology, and pharmacology.
Métodos De Síntesis
3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one can be synthesized using a variety of methods. One method involves the reaction of 3-methylbenzaldehyde, 2,4-dimethoxyphenylacetic acid, and trimethylsilylchloride in the presence of a base, such as potassium carbonate. This reaction produces a mixture of the two stereoisomers of 3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one, which can then be separated by column chromatography. Another method involves the reaction of 2,4-dimethoxyphenylacetic acid and 3-methylbenzyl bromide in the presence of a base, such as potassium carbonate. This reaction also produces a mixture of the two stereoisomers of 3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one, which can then be separated by column chromatography.
Propiedades
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-5-4-6-15(11-13)17(19)10-8-14-7-9-16(20-2)12-18(14)21-3/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFNSRTZUQCCQO-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




